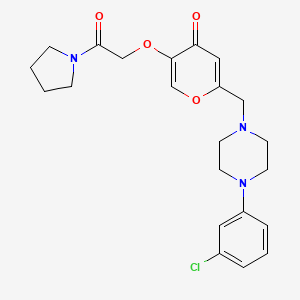![molecular formula C24H23N3S B2531219 4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 379247-69-5](/img/structure/B2531219.png)
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine" is a derivative of thieno[2,3-d]pyrimidine, which is a scaffold that has been extensively studied due to its potential biological activities. Thieno[2,3-d]pyrimidines have been synthesized and evaluated for various pharmacological properties, including their role as inhibitors of enzymes like thymidylate synthase (TS), dihydrofolate reductase (DHFR), cholinesterase, and protein kinase B (PKB), among others .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of dual TS and DHFR inhibitors involved the conversion of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a 5-bromo-substituted compound followed by an Ullmann reaction . Similarly, the synthesis of fluorescent thieno[2,3-d]pyrimidine compounds was achieved through condensation reactions with secondary amines . These methods demonstrate the versatility of thieno[2,3-d]pyrimidine as a core structure for generating diverse compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be substituted at various positions to modulate the compound's properties. The structure-activity relationship (SAR) studies of these derivatives have shown that modifications at the C-2 and C-4 positions can significantly affect their biological activities . Additionally, the non-covalent interactions within these molecules, such as hydrogen bonds and van der Waals interactions, play a crucial role in their stability and reactivity .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including cyclization, chlorination, nucleophilic substitution, and condensation with heterocumulenes . These reactions are essential for introducing functional groups that confer specific biological activities to the molecules. For example, the introduction of an aminopiperidinyl group can lead to the formation of potent ASK1 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as their spectral characteristics and fluorescence, are influenced by the substituents on the core structure . The absorption spectra and fluorescence characteristics can be correlated with the nature of the substituents and the solvent polarity. These properties are crucial for the application of these compounds as fluorescent probes or in the development of drugs with specific pharmacokinetic profiles.
Wissenschaftliche Forschungsanwendungen
ASK1 Inhibitors for Inflammation and Pain Management
Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their use as ASK1 inhibitors. These compounds are considered for the treatment of inflammation and pain, with potential applications in osteoarthritis and neuropathic pain. This showcases the chemical's utility in developing treatments for chronic conditions related to inflammation and pain (P. Norman, 2012).
Development of Anticancer Drugs
The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine presents an important step in the production of small molecule anticancer drugs. The outlined synthetic method leads to the formation of key intermediates for anticancer drug development, illustrating the compound's role in advancing cancer treatment (Zhihui Zhou et al., 2019).
Nonlinear Optical (NLO) Applications
Research on thieno[2,3-d]pyrimidine derivatives, including structural and electronic studies, highlights their significant potential in nonlinear optics (NLO). These compounds exhibit promising applications in medicine and NLO fields, suggesting their use in optoelectronic devices and as pharmacophores due to their structural similarity to components of DNA and RNA (A. Hussain et al., 2020).
Cholinesterase and Aβ-Aggregation Inhibitors
2,4-disubstituted pyrimidine derivatives have been identified as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a new approach to Alzheimer's disease treatment. These compounds, through inhibiting key enzymes and preventing Aβ aggregation, address multiple pathological routes in Alzheimer's, providing a foundation for developing multifunctional therapeutic agents (T. Mohamed et al., 2011).
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-17-12-14-27(15-13-17)23-20-16-21(18-8-4-2-5-9-18)28-24(20)26-22(25-23)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYPPNGISUSDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)






![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)
![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)




![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)